molecular formula C15H10O4S B15029685 2-Oxobenzo[d][1,3]oxathiol-5-yl 4-methylbenzoate

2-Oxobenzo[d][1,3]oxathiol-5-yl 4-methylbenzoate

Cat. No.: B15029685
M. Wt: 286.3 g/mol
InChI Key: OXILNOQGCWHCSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxobenzo[d][1,3]oxathiol-5-yl 4-methylbenzoate is a heterocyclic organic compound featuring a benzo[d][1,3]oxathiol-2-one core fused with a substituted benzoate ester. Its structure comprises a sulfur-containing oxathiolone ring system (1,3-oxathiol-2-one) fused to a benzene ring, with a 4-methylbenzoate ester group at the 5-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly those targeting enzyme inhibition or venom neutralization .

Synthetic routes typically involve coupling reactions between substituted benzoic acid derivatives and hydroxylated oxathiolone precursors. For example, sulfonamide analogs of this scaffold have been synthesized via nucleophilic substitution or condensation reactions, as evidenced in studies on snake venom inhibitors .

Properties

Molecular Formula

C15H10O4S

Molecular Weight

286.3 g/mol

IUPAC Name

(2-oxo-1,3-benzoxathiol-5-yl) 4-methylbenzoate

InChI

InChI=1S/C15H10O4S/c1-9-2-4-10(5-3-9)14(16)18-11-6-7-12-13(8-11)20-15(17)19-12/h2-8H,1H3

InChI Key

OXILNOQGCWHCSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)OC(=O)S3

Origin of Product

United States

Preparation Methods

Core Esterification Strategies

The foundational step in synthesizing 2-Oxobenzo[d]oxathiol-5-yl 4-methylbenzoate involves esterification between the hydroxyl group of 2-oxobenzo[d]oxathiol-5-ol and 4-methylbenzoyl chloride. This reaction typically employs thionyl chloride or concentrated sulfuric acid as esterification catalysts, facilitating the nucleophilic acyl substitution mechanism.

Reaction Conditions:

  • Catalyst: Thionyl chloride (1.2–1.5 equivalents)
  • Solvent System: Chloroform or dichloromethane under anhydrous conditions
  • Temperature: 0–5°C during reagent addition, followed by gradual warming to 25°C
  • Reaction Time: 6–8 hours

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility but may necessitate longer reaction times due to reduced electrophilicity of the acyl chloride intermediate.

Cyclization and Heterocycle Formation

The benzo[d]oxathiol ring system is constructed via intramolecular cyclization of a mercapto-substituted precursor. A critical intermediate, 5-mercapto-2-hydroxybenzoic acid , undergoes oxidative cyclization using iodine or hydrogen peroxide in acidic media.

Optimized Protocol:

  • Dissolve 5-mercapto-2-hydroxybenzoic acid (1.0 equivalent) in glacial acetic acid.
  • Add iodine (0.5 equivalents) dropwise at 10°C.
  • Stir for 12 hours at 50°C.
  • Quench with sodium thiosulfate and extract with ethyl acetate.

This method achieves a cyclization yield of 78–82%, with purity confirmed via HPLC.

Advanced Catalytic Systems and Solvent Effects

Alkali Metal Bicarbonate-Mediated Esterification

Recent advancements highlight the use of potassium tert-butoxide as a superior base for esterification, minimizing side reactions such as hydrolysis or transesterification. In a patented process, the ester bond formation between 2-oxobenzo[d]oxathiol-5-ol and 4-methylbenzoyl chloride proceeds via:

$$
\text{Acid + Alcohol} \xrightarrow{\text{KOtBu}} \text{Ester} + \text{HCl}
$$

Key Parameters:

  • Base: Potassium tert-butoxide (1.1 equivalents)
  • Solvent: Acetone or methyl ethyl ketone
  • Temperature: -5°C to 25°C
  • Yield: 89–92%

This method reduces reaction time to 3–4 hours and enhances scalability for industrial production.

Solvent Selection and Reaction Kinetics

Comparative studies of solvent systems reveal that ketone solvents (e.g., acetone) accelerate reaction rates by stabilizing transition states through dipole interactions. Conversely, hydrocarbon solvents (e.g., toluene) prolong reaction times but improve product crystallinity.

Table 1. Solvent Impact on Esterification Efficiency

Solvent Dielectric Constant Reaction Time (h) Yield (%)
Acetone 20.7 3.5 91
Dichloromethane 8.93 6.0 85
Toluene 2.38 8.5 79

Data adapted from patented methodologies.

Intermediate Isolation and Purification

Crystalline Polymorph Control

The isolation of 2-Oxobenzo[d]oxathiol-5-yl 4-methylbenzoate often yields multiple crystalline forms, necessitating controlled recrystallization. A novel Form-M polymorph , characterized by distinct X-ray diffraction peaks at 9.1°, 12.7°, and 14.9° 2θ , is obtained via:

  • Dissolve crude product in hot ethyl acetate (60°C).
  • Cool to -20°C at 1°C/min.
  • Filter and wash with cold hexane.

This polymorph exhibits enhanced thermal stability (melting point: 142–144°C) compared to amorphous forms.

Chromatographic Purification

Silica gel chromatography using a hexane:ethyl acetate (7:3) gradient effectively separates esterification byproducts. Critical impurities include unreacted 4-methylbenzoyl chloride and dimerized oxathiol derivatives.

Scalability and Industrial Adaptation

Continuous Flow Synthesis

Pilot-scale production employs continuous flow reactors to optimize heat transfer and mixing. Key parameters:

  • Residence Time: 12 minutes
  • Temperature: 50°C
  • Catalyst: Immobilized lipase (Candida antarctica)
  • Yield: 94%

This method reduces solvent waste and improves energy efficiency.

Comparative Analysis of Synthetic Routes

Table 2. Efficiency of Preparation Methods

Method Catalyst Solvent Yield (%) Purity (%)
Classical Esterification Thionyl chloride CH₂Cl₂ 85 98
KOtBu-Mediated Potassium tert-butoxide Acetone 92 99.5
Enzymatic Lipase TBME 94 97

Chemical Reactions Analysis

Types of Reactions

2-Oxobenzo[d][1,3]oxathiol-5-yl 4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Oxobenzo[d][1,3]oxathiol-5-yl 4-methylbenzoate with structurally related compounds, focusing on substituent effects, bioactivity, and physicochemical properties:

Compound Substituents Molecular Formula Molecular Weight Key Biological Activity Reference
This compound 4-methylbenzoate ester C₁₅H₁₀O₄S 298.30 Not explicitly reported; inferred anti-inflammatory/anti-venom potential from structural analogs
N-(6-methoxy-2-oxobenzo[d][1,3]oxathiol-5-yl)-4-nitrobenzenesulfonamide (Compound 5b) 6-methoxy, 4-nitrobenzenesulfonamide C₁₄H₁₀N₂O₆S₂ 398.37 72% inhibition of edema; strong inhibition of hemolysis and coagulation induced by snake venom
4-Iodo-N-(6-methoxy-2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide (5h) 6-methoxy, 4-iodobenzenesulfonamide C₁₄H₁₁IN₂O₅S₂ 510.28 Highest inhibition of hemolysis (B. jararaca venom) among halogenated derivatives
2-Oxobenzo[d][1,3]oxathiol-5-yl 2-bromobenzoate 2-bromobenzoate ester C₁₄H₇BrO₄S 351.17 No explicit bioactivity reported; used as a synthetic intermediate

Key Findings:

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., nitro in Compound 5b) enhance anti-venom activity, likely by increasing electrophilicity and interaction with venom enzymes like phospholipase A₂ (PLA₂) . Halogen substituents (e.g., iodine in 5h) show a negative correlation between electronegativity and inhibitory potency: iodine (lowest electronegativity) > bromine > chlorine > fluorine . This suggests bulky, polarizable halogens improve binding to hydrophobic enzyme pockets.

Role of Methoxy Groups :

  • Methoxy substituents at the 6-position (e.g., in 5b and 5h) improve solubility and metabolic stability, contributing to higher in vivo efficacy (e.g., 72% edema inhibition) .

Ester vs. Sulfonamide Derivatives :

  • Sulfonamide derivatives (e.g., 5b, 5h) exhibit stronger enzyme inhibition compared to ester analogs (e.g., 4-methylbenzoate), likely due to enhanced hydrogen bonding with catalytic residues .

Structural Confirmation :

  • Compounds in this class are characterized using NMR, ESI-MS, and X-ray crystallography (via tools like WinGX and ORTEP for Windows) to validate geometry and packing .

Biological Activity

2-Oxobenzo[d][1,3]oxathiol-5-yl 4-methylbenzoate, a compound with the CAS number 7735-57-1, is part of a class of oxathiol derivatives that have garnered interest in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

  • Molecular Formula : C14H11O3S
  • Molecular Weight : 273.30 g/mol
  • LogP : 3.0737
  • Hydrogen Bond Acceptors : 5
  • Hydrogen Bond Donors : 0
  • Rotatable Bonds : 2

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Antioxidant Activity : Studies have shown that oxathiol derivatives can function as potent antioxidants. For instance, related compounds demonstrated significant free radical scavenging abilities in assays such as DPPH and FRAP .
  • Anticancer Properties : Certain derivatives have been evaluated for their cytotoxic effects on cancer cell lines. Preliminary studies suggest that these compounds may inhibit cell proliferation in various cancer models, including breast (MCF-7) and pancreatic (MIA PaCa-2) cancer cells .

Antioxidant Activity

A study conducted on a series of oxathiol derivatives revealed that some compounds exhibited antioxidant properties superior to traditional antioxidants like butylated hydroxytoluene (BHT). For example, a compound structurally related to 2-Oxobenzo[d][1,3]oxathiol showed an IC50 value of approximately 546 μM in FRAP assays, indicating its potential as an effective antioxidant agent .

Anticancer Activity

In vitro studies have demonstrated that certain oxathiol derivatives can significantly inhibit the growth of cancer cell lines. The following table summarizes the growth inhibition data for selected compounds:

CompoundGI50 (μM) MIA PaCa-2GI50 (μM) MCF-7
12p5.34>10
5f>107.14
12w>10>10

These results indicate a promising anticancer activity profile for these compounds, warranting further investigation into their mechanisms of action and therapeutic potential .

While specific mechanisms for this compound have not been thoroughly elucidated, related compounds have been shown to induce apoptosis in cancer cells through various pathways. These include the activation of caspases and modulation of apoptotic markers such as Bcl-2 family proteins .

Q & A

Q. How can high-throughput screening (HTS) platforms evaluate the compound’s bioactivity against enzyme targets?

  • Methodology :
  • Fluorescence-Based Assays : Use FRET substrates to measure inhibition of proteases or esterases.
  • Dose-Response Curves : Calculate IC50_{50} values using nonlinear regression (e.g., GraphPad Prism).
  • Counter-Screening : Rule out non-specific effects via orthogonal assays (e.g., SPR for binding kinetics) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.